2-Amino-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetic acid
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Overview
Description
2-Amino-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetic acid is a complex organic compound with a unique structure. It features a bicyclo[1.1.1]pentane core, which is a highly strained and rigid structure, making it an interesting subject for chemical research. The presence of the 2-(2-methoxyethoxy)ethyl group adds to its complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common approach is to first construct the bicyclo[1.1.1]pentane core through a series of cyclization reactions. The 2-(2-methoxyethoxy)ethyl group can be introduced via etherification reactions, and the amino and acetic acid functionalities are added through subsequent substitution and oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetic acid can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
2-Amino-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetic acid has a wide range of applications in scientific research:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential reactivity and functional groups make it a useful tool for probing biological systems and developing new biochemical assays.
Medicine: The compound’s structural features could be exploited in the design of new pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: Its reactivity and functional groups make it a potential candidate for use in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which 2-Amino-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and influencing cellular processes. The compound’s unique structure allows it to fit into specific binding sites, making it a valuable tool for studying molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]propanoic acid
- 2-Amino-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]butanoic acid
Uniqueness
What sets 2-Amino-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[111]pentanyl]acetic acid apart from similar compounds is its specific combination of functional groups and the presence of the bicyclo[111]pentane core
Properties
IUPAC Name |
2-amino-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-16-4-5-17-3-2-11-6-12(7-11,8-11)9(13)10(14)15/h9H,2-8,13H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQOREVLYPZPPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCC12CC(C1)(C2)C(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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